8-Hydroxy-loxapine-glucuronide
Description
8-Hydroxy-loxapine-glucuronide is a phase II metabolite of loxapine, a dibenzoxazepine antipsychotic used to treat schizophrenia and bipolar disorder. Glucuronidation occurs at the 8-hydroxy position of loxapine, mediated by UDP-glucuronosyltransferase (UGT) enzymes, enhancing its water solubility for renal excretion . The compound has a molecular weight of 519.94 g/mol, though its CAS number remains unassigned.
Properties
Molecular Formula |
C₂₄H₂₆ClN₃O₈ |
|---|---|
Molecular Weight |
519.93 |
Synonyms |
(2S,3S,4S,5R,6S)-6-((2-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1,4]oxazepin-8-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in Antipsychotic/Antidepressant Metabolism
Key Observations :
- Positional Specificity : Glucuronidation sites (e.g., 8-hydroxy in loxapine vs. 4'-hydroxy in atomoxetine) influence metabolic stability and detection methods.
- Deuterated Analogues : Compounds like 8-Hydroxymirtazapine-d3 β-D-glucuronide are tailored for isotope dilution mass spectrometry, ensuring high precision in quantifying low-abundance metabolites .
- Pharmacological Impact : While loxapine glucuronides are inactive metabolites, glucuronides of other drugs (e.g., opioids) may retain activity, highlighting the need for compound-specific studies .
Flavonoid-Derived Glucuronides: Contrasting Roles
Key Observations :
- Structural Isomerism : Gossypetin-8-glucuronide and Hypolaetin 8-O-glucuronide share identical molecular formulas but differ in hydroxylation patterns, leading to distinct biological activities .
- Therapeutic Potential: Unlike this compound, flavonoid glucuronides often retain bioactivity, influencing their use in nutraceutical and pharmaceutical research .
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